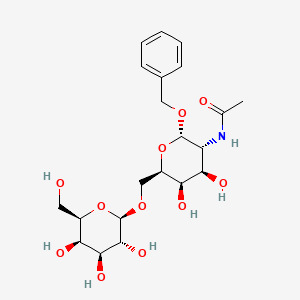

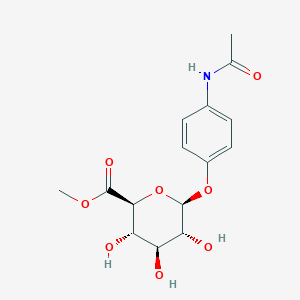

Benzyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related glycosides often involves multiple steps, including the selective protection and deprotection of hydroxyl groups, glycosylation reactions, and the manipulation of protecting groups. For instance, the synthesis of Benzyl-2,4-Diacetamido-2,4,6-Tri-Deoxy-α(β)-D-Galactopyranoside, a compound with structural similarities, was achieved through a series of steps starting from 1,6-anhydro-2,3-O-(4-methoxybenzylidene)-β-D-mannopyranose. This process included azide introduction, oxidative opening, and acetylation, highlighting the complexity and precision required in synthesizing such molecules (Hermans et al., 1987).

Molecular Structure Analysis

The structural analysis of these compounds often involves spectroscopic techniques such as NMR (nuclear magnetic resonance). For example, the structure confirmation of synthesis intermediates and final glycosides in related studies is typically achieved through 13C NMR spectroscopy, which provides detailed information on the molecular framework and the configuration of glycosidic linkages (Piskorz, Abbas, & Matta, 1984).

Chemical Reactions and Properties

Glycosylation reactions are central to the synthesis of benzyl 2-acetamido-2-deoxy-6-O-(β-D-galactopyranosyl)-α-D-galactopyranoside and its derivatives. These reactions often involve the use of catalysts like mercuric cyanide to promote the formation of glycosidic bonds. The choice of protecting groups, solvents, and reaction conditions plays a crucial role in achieving the desired selectivity and yield (Piskorz, Abbas, & Matta, 1984).

Scientific Research Applications

Synthesis and Structural Elucidation

This compound has been a focal point in the synthesis of synthetic mucin fragments, where various methodologies have been developed to construct complex glycosidic linkages. For example, Thomas et al. (1989) detailed the synthesis of mucin fragments, including Benzyl O-β-D-galactopyranosyl-(1→3)-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-(1→6)-2-acetamido-2-deoxy-α-D-galactopyranoside, showcasing the intricate steps involved in glycosylation reactions and the removal of protecting groups to achieve the desired oligosaccharide structures Thomas, R. L., Rutan, J. F., Abbas, S., & Matta, K. (1989). These synthetic strategies are instrumental in the creation of carbohydrate molecules that mimic natural structures, aiding in the study of carbohydrate-protein interactions.

properties

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-2-phenylmethoxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO11/c1-10(24)22-14-17(27)16(26)13(33-20(14)30-8-11-5-3-2-4-6-11)9-31-21-19(29)18(28)15(25)12(7-23)32-21/h2-6,12-21,23,25-29H,7-9H2,1H3,(H,22,24)/t12-,13-,14-,15+,16+,17-,18+,19-,20+,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWSWORSAKFGER-HKPIRTJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-2-phenylmethoxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)